Methyl 5,6,7,8-Tetradehydro Risperidone falls under the category of organic compounds known as piperidinyl-benzisoxazole derivatives. It is classified as a pharmaceutical compound due to its relevance in medicinal chemistry and pharmacokinetics studies.
The synthesis of Methyl 5,6,7,8-Tetradehydro Risperidone involves several key steps:
Methyl 5,6,7,8-Tetradehydro Risperidone has a complex molecular structure characterized by:
The structural integrity and stereochemistry are crucial for its biological activity and interaction with target receptors in the brain .
Methyl 5,6,7,8-Tetradehydro Risperidone participates in various chemical reactions:
These reactions are significant for modifying the compound's structure to explore its pharmacological potential or enhance its analytical properties.
Methyl 5,6,7,8-Tetradehydro Risperidone exhibits several notable physical and chemical properties:
These properties are essential for its application in both research and industrial settings.
Methyl 5,6,7,8-Tetradehydro Risperidone has several scientific applications:
These applications underscore its importance in both academic research and practical pharmaceutical development.
Selective dehydrogenation of the tetrahydropyrido[1,2-a]pyrimidin-4-one moiety in risperidone is critical for synthesizing Methyl 5,6,7,8-Tetradehydro Risperidone. This transformation converts the saturated six-membered ring into a conjugated system, enhancing molecular rigidity and electronic properties. Two primary catalytic strategies dominate:
Table 1: Catalytic Dehydrogenation Conditions for Risperidone Analogues
Catalyst System | Oxidant | Temperature (°C) | Yield (%) | Selectivity |
---|---|---|---|---|
Pd(OAc)₂/CuO | O₂ | 110 | 88 | High |
[RuCl₂(p-cymene)]₂ | TBHP | 80 | 92 | Moderate |
DDQ | None | 25 | 85 | High |
Cross-coupling reactions enable site-specific functionalization of the benzisoxazole or pyrimidinone rings in tetradehydro risperidone precursors:
Table 2: Cross-Coupling Parameters for Tetradehydro Risperidone Synthesis
Reaction Type | Catalyst | Coupling Partner | Solvent | Yield (%) |
---|---|---|---|---|
Stille | Pd(PPh₃)₄ | Tributyl(vinyl)stannane | Toluene | 92 |
Suzuki | Pd(PPh₃)₄/K₂CO₃ | 4-Fluorophenylboronic acid | DME | 85 |
Protecting groups prevent undesired reactions during dehydrogenation or cross-coupling:
Failure to protect these sites leads to quaternary ammonium byproducts (e.g., N-alkylation during coupling) or lactam ring-opening, reducing yields by 40–60%.
Solid-Phase Synthesis:
Solution-Phase Synthesis:
Table 3: Synthesis Method Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Yield (Overall) | 65–78% | 50–70% |
Purity | >90% | 85–95% |
Scalability | Low | High |
Purification | Filtration | Chromatography |
Reaction Monitoring | Limited | Versatile |
Solid-phase methods excel in parallel synthesis for drug discovery, while solution-phase remains optimal for industrial-scale manufacturing of Methyl 5,6,7,8-Tetradehydro Risperidone due to established infrastructure [7] [9].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1